molecular formula C16H18O4S B022517 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol CAS No. 19855-67-5

4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol

Cat. No. B022517
CAS RN: 19855-67-5
M. Wt: 306.4 g/mol
InChI Key: QVKJTLXSMQPTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol, also known as HDSP, is a chemical compound with potential applications in scientific research. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for use in a variety of research settings.

Mechanism Of Action

The mechanism of action of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves its ability to bind to and inhibit the activity of certain enzymes and receptors in the body. Specifically, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cancer cell growth, and the receptor TRPV1, which is involved in pain sensation. By inhibiting the activity of these targets, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has the potential to modulate a variety of physiological processes in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol are diverse and depend on the specific targets that it interacts with. In cancer research, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to modulate pain sensation and improve cognitive function in animal models. Additionally, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to have anti-inflammatory effects, which could have implications for the treatment of a variety of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol in lab experiments is its specificity for certain targets, which allows researchers to study the activity of these targets in isolation. Additionally, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research settings. However, one limitation of using 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many future directions for research on 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol, including the development of new cancer therapies, the identification of new drug targets, and the study of its potential role in neurological disorders. One potential area of research is the development of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol analogs that have improved solubility and specificity for certain targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves the reaction of 4-hydroxy-2,5-dimethylbenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization and is ready for use in scientific research.

Scientific Research Applications

4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been studied for its potential application in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a promising candidate for the development of new cancer therapies. In neuroscience, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been studied for its ability to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been used as a tool compound to study the activity of certain enzymes and receptors, which could help researchers identify new drug targets.

properties

CAS RN

19855-67-5

Product Name

4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(4-hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol

InChI

InChI=1S/C16H18O4S/c1-9-7-15(11(3)5-13(9)17)21(19,20)16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3

InChI Key

QVKJTLXSMQPTEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O

synonyms

4,4'-Dihydroxy-2,2',5,5'-tetramethyl[sulfonylbisbenzene]

Origin of Product

United States

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